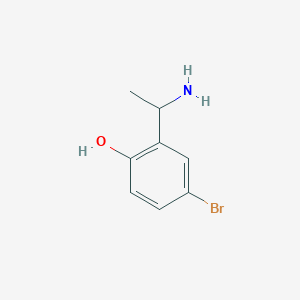2-(1-Aminoethyl)-4-bromophenol
CAS No.:
Cat. No.: VC18092512
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10BrNO |
|---|---|
| Molecular Weight | 216.07 g/mol |
| IUPAC Name | 2-(1-aminoethyl)-4-bromophenol |
| Standard InChI | InChI=1S/C8H10BrNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3 |
| Standard InChI Key | WPXYTMUWZPNGLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C=CC(=C1)Br)O)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
2-(1-Aminoethyl)-4-bromophenol (C₈H₁₀BrNO) features a phenol core substituted with a bromine atom at the para position and a 1-aminoethyl group at the ortho position. The molecule’s stereochemistry, particularly the (R)-configuration at the chiral center, critically influences its biological activity and chemical reactivity. The bromine atom contributes to hydrophobic interactions, while the hydroxyl and amino groups enable hydrogen bonding and solubility in polar solvents.
Table 1: Molecular Properties of 2-(1-Aminoethyl)-4-bromophenol
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.07 g/mol |
| CAS Number | Not publicly disclosed |
| Chiral Center | (R)-configuration |
Crystallographic Insights
While the exact crystal structure of 2-(1-Aminoethyl)-4-bromophenol remains undocumented, related bromophenol derivatives, such as 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol, exhibit monoclinic crystallization in the P2₁ space group . These structures often feature intramolecular O–H⋯N hydrogen bonds forming S(6) ring motifs, alongside intermolecular C–H⋯N and Br⋯O interactions . Such interactions stabilize the crystal lattice and may influence the compound’s bioavailability and solid-state reactivity.
Synthetic Pathways and Methodologies
General Synthesis Strategy
The synthesis of 2-(1-Aminoethyl)-4-bromophenol typically begins with brominated phenol precursors. A common route involves:
-
Bromination: Introducing bromine to phenol derivatives.
-
Aminoethylation: Reacting the bromophenol intermediate with ethylamine derivatives under controlled conditions.
-
Chiral Resolution: Separating enantiomers via chromatographic or enzymatic methods to isolate the (R)-isomer.
Key challenges include minimizing racemization during aminoethylation and achieving high yields in the final purification steps.
Optimization Challenges
Researchers face difficulties in scaling up synthesis due to the compound’s sensitivity to oxidative degradation and the need for anhydrous conditions. Novel catalytic systems and green chemistry approaches are under exploration to enhance efficiency.
Pharmacological and Biological Applications
Antimicrobial Activity
Bromophenols, including 2-(1-Aminoethyl)-4-bromophenol, disrupt microbial cell membranes via hydrophobic interactions with lipid bilayers, while their phenolic groups generate reactive oxygen species (ROS) that damage cellular components. Studies report inhibitory effects against Staphylococcus aureus and Escherichia coli at micromolar concentrations.
Antioxidant Mechanisms
By scavenging free radicals via hydrogen donation from the phenolic hydroxyl group, 2-(1-Aminoethyl)-4-bromophenol protects against oxidative stress-related pathologies, including neurodegenerative diseases.
Analytical Characterization Techniques
| Technique | Observations |
|---|---|
| ¹H NMR | δ 7.2 (d, ArH), δ 3.1 (m, CH₂NH₂) |
| IR | 3350 cm⁻¹ (O–H), 1600 cm⁻¹ (C=C) |
| HRMS | [M+H]⁺ at m/z 216.07 |
Challenges and Future Research Directions
Stability and Solubility
The compound’s limited aqueous solubility and propensity for oxidation under ambient conditions hinder in vivo applications. Nanoformulation and prodrug strategies are being investigated to improve pharmacokinetics.
Stereochemical Optimization
Developing asymmetric synthesis methods to produce enantiomerically pure (R)-isomers remains a priority, as racemic mixtures exhibit reduced bioactivity.
Environmental Impact
Brominated phenols’ persistence in ecosystems necessitates studies on biodegradation pathways and ecotoxicology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume